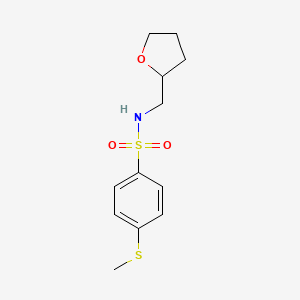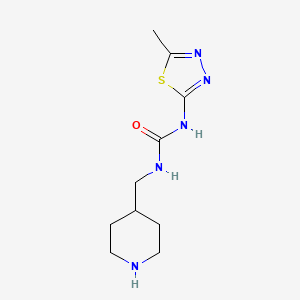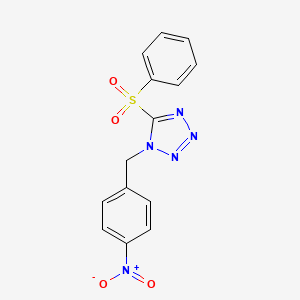![molecular formula C14H20N2O4S B4186238 N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4186238.png)
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide
Übersicht
Beschreibung
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, also known as HESP, is a proline-based sulfonamide that has been widely used in scientific research. This compound has shown promising results in various studies due to its unique structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has also been shown to inhibit the activity of cathepsin K, an enzyme that is involved in bone resorption.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide involves the formation of a covalent bond between the sulfonamide group of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide and the active site of the target enzyme. This covalent bond results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which results in the reduction of acid secretion in the stomach. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has also been shown to reduce bone resorption by inhibiting the activity of cathepsin K. Additionally, N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique mechanism of action that can be used to study enzyme inhibition. However, there are also limitations to the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which may limit its use in certain experiments. Additionally, the covalent bond formation between N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide and the target enzyme may result in irreversible inhibition, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research. One potential application is in the development of new drugs for the treatment of osteoporosis. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to inhibit bone resorption, which may make it a promising candidate for the development of new drugs. Additionally, N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide may have potential applications in the development of new anti-inflammatory drugs. Further studies are needed to explore the full potential of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide is a proline-based sulfonamide that has been extensively used in scientific research. It has a unique mechanism of action that involves the formation of a covalent bond with the target enzyme. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and cathepsin K. While N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has several advantages for lab experiments, there are also limitations to its use. However, there are several future directions for the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research, including the development of new drugs for the treatment of osteoporosis and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-6-12(7-5-11)21(19,20)16-9-2-3-13(16)14(18)15-8-10-17/h4-7,13,17H,2-3,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJMUIJUXTCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
![5-(2-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186174.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4186189.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4186210.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate](/img/structure/B4186212.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide hydrochloride](/img/structure/B4186220.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4186250.png)
![4-[(benzylsulfonyl)amino]-N-(3-ethoxypropyl)benzenesulfonamide](/img/structure/B4186253.png)